Hypoxanthine

Catalog No.
S530258
CAS No.
68-94-0
M.F
C5H4N4O
M. Wt
136.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypoxanthine

CAS Number

68-94-0

Product Name

Hypoxanthine

IUPAC Name

1,7-dihydropurin-6-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

FDGQSTZJBFJUBT-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=O)NC=N2

Solubility

Soluble in DMSO

Synonyms

1,7-Dihydro-6H-purin-6-one; 6-Hydroxypurine; Hypoxanthine; Purin-6-ol; Sarcine

Canonical SMILES

C1=NC2=C(N1)C(=O)N=CN2

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)O

Description

The exact mass of the compound Hypoxanthine is 136.0385 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Food Quality and Safety

Hypoxanthine serves as an indicator of meat freshness. As meat spoils, breakdown processes occur, and hypoxanthine levels rise. By measuring hypoxanthine content, researchers and food scientists can assess meat quality and determine if it's safe for consumption []. This application helps ensure food safety and prevent potential foodborne illnesses.

Electrochemical biosensors utilizing enzymes that interact with hypoxanthine are being developed for this purpose. These biosensors offer a rapid and reliable way to detect spoilage-indicating bacteria in meat products [].

Origin and Significance

Hypoxanthine is ubiquitous in nature, found in various organisms []. It arises from the breakdown of adenine, another purine nucleobase, through spontaneous deamination []. Despite its limited presence in nucleic acids, hypoxanthine is crucial for scientific research. It serves as a vital nutrient for culturing cells, bacteria, and parasites like the malaria parasite Plasmodium falciparum, which relies on hypoxanthine for nucleic acid synthesis and energy production [, ].


Molecular Structure Analysis

Hypoxanthine boasts a unique structure classified as a purine nucleobase. Its core consists of a fused double-ring system with nitrogen atoms at positions 1, 3, 7, and 9. A key feature is the presence of a keto (C=O) group at position 6, differentiating it from guanine, which has an amino group (NH2) at the same position []. This seemingly minor difference significantly impacts its chemical properties and biological functions.


Chemical Reactions Analysis

Hypoxanthine participates in various chemical reactions within the purine metabolism pathway:

  • Formation: Hypoxanthine is a product of xanthine oxidase acting on xanthine []. However, the more common pathway involves xanthine dehydrogenase oxidizing hypoxanthine to xanthine [].
Xanthine dehydrogenaseHypoxanthine + H2O -> Xanthine + H2O2 (Equation 1)
  • Salvage Pathway: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) salvages hypoxanthine by converting it into inosine monophosphate (IMP), a crucial precursor for nucleotide synthesis [].
HGPRTHypoxanthine + PRPP -> IMP + PPi (Equation 2)(PRPP = Phosphoribosylpyrophosphate, PPi = Pyrophosphate)
  • Deamination: As mentioned earlier, hypoxanthine can spontaneously lose an ammonia group (NH3), transforming back into adenine []. This reaction, although rare, can introduce errors during DNA replication.

Physical and Chemical Properties

  • Molecular Formula: C5H4N4O []
  • Molecular Weight: 136.11 g/mol []
  • Appearance: White to off-white crystalline powder []
  • Melting Point: 159-162 °C []
  • Solubility: Soluble in hot water, slightly soluble in cold water []
  • Stability: Relatively stable under physiological conditions []

Within biological systems, hypoxanthine functions primarily as a substrate in the purine salvage pathway. HGPRT utilizes it to synthesize IMP, a precursor for generating adenine and guanine nucleotides, essential components of RNA and DNA []. This salvage pathway helps cells conserve purines and optimize their utilization.

Hypoxanthine is generally considered safe for research purposes. However, excessive exposure can lead to mild irritation of the skin, eyes, and respiratory tract [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.2

Exact Mass

136.0385

LogP

-1.11

Appearance

Solid powder

Melting Point

150°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Hypoxanthine

General Manufacturing Information

6H-Purin-6-one, 1,9-dihydro-: ACTIVE

Dates

Modify: 2023-08-15

"Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay" (PDF). Worldwide Antimalarial Resistance Network. Retrieved 2017-01-20.

Brockman, A.; Price, R.N.; van Vugt, M.; Heppner, D.G.; Walsh, D.; Sookto, P.; Wimonwattrawatee, T.; Looareesuwan, S.; White, N.J.; Nosten, F. (September 2000). "Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate-mefloquine". Transactions of the Royal Society of Tropical Medicine and Hygiene. 94 (5): 537–544. doi:10.1016/S0035-9203(00)90080-4. PMC 4340572. PMID 11132385.

Callahan; Smith, K.E.; Cleaves, H.J.; Ruzica, J.; Stern, J.C.; Glavin, D.P.; House, C.H.; Dworkin, J.P. (11 August 2011). "Carbonaceous meteorites contain a wide range of extraterrestrial nucleobases". Proceedings of the National Academy of Sciences of the United States of America. 108 (34): 13995–13998. Bibcode:2011PNAS..10813995C. doi:10.1073/pnas.1106493108. PMC 3161613. PMID 21836052.

Steigerwald, John (8 August 2011). "NASA Researchers: DNA Building Blocks Can Be Made in Space". NASA. Retrieved 2011-08-10.

ScienceDaily Staff (9 August 2011). "DNA Building Blocks Can Be Made in Space, NASA Evidence Suggests". ScienceDaily. Retrieved 2011-08-09.

The Pharmacology of Chinese Herbs, Second Edition By Kee C. Huang

Lee, Chun-Yue (2009). "Recognition and Processing of a New Repertoire of DNA Substrates by Human 3-Methyladenine DNA Glycosylase (AAG)". Biochemistry. 10 (9): 1850–1861. doi:10.1021/bi8018898. PMC 2883313. PMID 19219989.

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